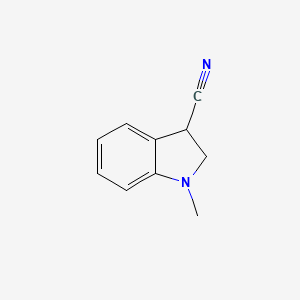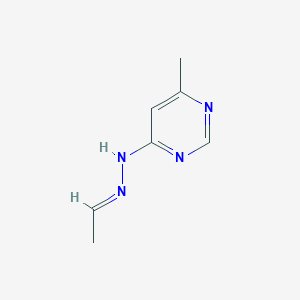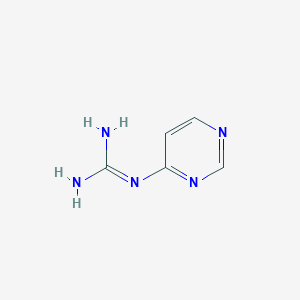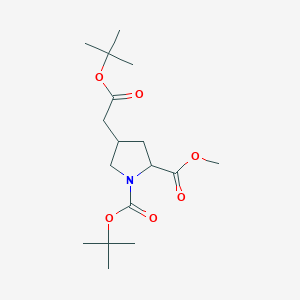
1,1-Diisopropoxy-3,3-dimethoxycyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diisopropoxy-3,3-dimethoxycyclobutane is a chemical compound with the molecular formula C12H24O4. It is characterized by its cyclobutane ring structure, which is substituted with two isopropoxy groups and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diisopropoxy-3,3-dimethoxycyclobutane can be synthesized through a multi-step process. One common method involves the reaction of diisopropyl malonate with sodium hydride in dimethylformamide (DMF), followed by the addition of 3-dibromo-2,2-dimethoxypropane. The reaction mixture is heated to reflux for 24 hours, then cooled and worked up to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1,1-Diisopropoxy-3,3-dimethoxycyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
1,1-Diisopropoxy-3,3-dimethoxycyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a building block for the production of various industrial chemicals and materials
作用机制
The mechanism of action of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and isopropoxy groups, which can stabilize transition states and intermediates during chemical reactions. These interactions facilitate various transformations, making the compound a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
1,1-Diisopropoxy-3,3-dimethoxycyclobutane: The parent compound.
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A related compound with additional carboxylate groups.
3,3-Dimethoxycyclobutane-1,1-diyl dimethanol: Another similar compound with hydroxyl groups instead of isopropoxy groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in synthesis and research .
属性
分子式 |
C12H24O4 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
1,1-dimethoxy-3,3-di(propan-2-yloxy)cyclobutane |
InChI |
InChI=1S/C12H24O4/c1-9(2)15-12(16-10(3)4)7-11(8-12,13-5)14-6/h9-10H,7-8H2,1-6H3 |
InChI 键 |
BLBFWKHVNKOABJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1(CC(C1)(OC)OC)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13098919.png)
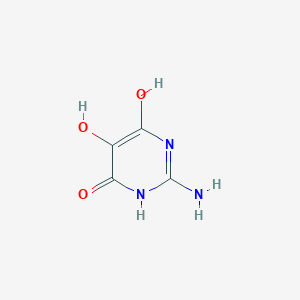
![8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole](/img/structure/B13098926.png)

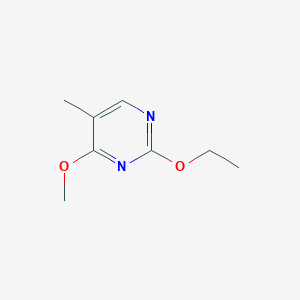
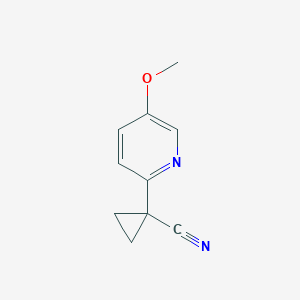
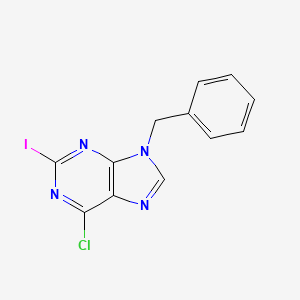
![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
